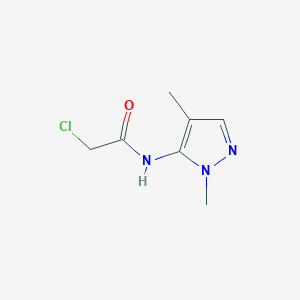
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied in the field of neuroscience. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.
Mécanisme D'action
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding inhibits the activity of mGluR5, which results in the modulation of various neurological processes such as learning, memory, and synaptic plasticity. The inhibition of mGluR5 has been shown to have therapeutic potential in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to the modulation of mGluR5 activity. By inhibiting the activity of mGluR5, this compound has been shown to modulate various neurological processes such as learning, memory, and synaptic plasticity. In addition, this compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. In addition, this compound has been extensively studied, and its synthesis method has been optimized to increase yield and purity. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in in vivo experiments. In addition, this compound has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid. One direction is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Another direction is the study of the role of mGluR5 in various neurological processes. This could lead to a better understanding of the molecular mechanisms underlying learning, memory, and synaptic plasticity. Finally, the study of this compound could also lead to the development of new tools for studying the role of mGluR5 in various neurological processes.
Méthodes De Synthèse
The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-cyclohexylpiperazine-1-carbonyl chloride with 3-carboxybenzaldehyde in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been optimized over the years to increase the yield and purity of this compound.
Applications De Recherche Scientifique
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied in the field of neuroscience due to its selective antagonism of mGluR5. This receptor subtype has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. This compound has been shown to have therapeutic potential in these disorders by modulating the activity of mGluR5. In addition, this compound has also been studied for its potential use as a tool compound to study the role of mGluR5 in various neurological processes.
Propriétés
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(14-5-4-6-15(13-14)18(22)23)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIGRANVIIKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)


